molecular formula C13H15ClN4O B3210299 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide CAS No. 1065484-50-5

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide

Cat. No. B3210299
CAS RN: 1065484-50-5
M. Wt: 278.74 g/mol
InChI Key: WRMGNGVBEDTTNE-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide, also known as CP-122,721, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including neurotransmission, synaptic plasticity, and inflammation. By modulating this receptor, this compound can enhance its activity, leading to the observed neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-3-yl)acetamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-chloro-N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c14-7-12(19)17-11-4-2-6-18(9-11)13-10(8-15)3-1-5-16-13/h1,3,5,11H,2,4,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGNGVBEDTTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189817
Record name 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-50-5
Record name 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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